1-(6-Hydroxy-7-methoxybenzofuran-5-yl)ethanone
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Overview
Description
1-(6-Hydroxy-7-methoxybenzofuran-5-yl)ethanone is a benzofuran derivative with the molecular formula C11H10O4. This compound is characterized by the presence of a benzofuran ring substituted with hydroxy and methoxy groups, as well as an ethanone group.
Preparation Methods
The synthesis of 1-(6-Hydroxy-7-methoxybenzofuran-5-yl)ethanone can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the reaction of 2-hydroxy-3-methoxybenzaldehyde with acetic anhydride in the presence of a catalyst . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
1-(6-Hydroxy-7-methoxybenzofuran-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research has shown its potential in developing therapeutic agents for diseases like cancer and infections.
Mechanism of Action
The mechanism of action of 1-(6-Hydroxy-7-methoxybenzofuran-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways and gene expression. The compound’s antibacterial activity could be due to its interference with bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
1-(6-Hydroxy-7-methoxybenzofuran-5-yl)ethanone can be compared with other benzofuran derivatives, such as:
1-(5-hydroxy-7-methoxy-1-benzofuran-3-yl)ethanone: Similar in structure but with different substitution patterns, leading to variations in biological activity.
1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)ethanone: Exhibits immunomodulatory effects and is isolated from natural sources. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88897-95-4 |
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Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
1-(6-hydroxy-7-methoxy-1-benzofuran-5-yl)ethanone |
InChI |
InChI=1S/C11H10O4/c1-6(12)8-5-7-3-4-15-10(7)11(14-2)9(8)13/h3-5,13H,1-2H3 |
InChI Key |
YSICQOLYAGEEHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C2C(=C1)C=CO2)OC)O |
Origin of Product |
United States |
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